molecular formula C19H24N4O4S B11214683 4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(2-(pyrrolidin-1-yl)ethyl)butanamide

4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(2-(pyrrolidin-1-yl)ethyl)butanamide

Cat. No.: B11214683
M. Wt: 404.5 g/mol
InChI Key: WQXRVAYVPRITQJ-UHFFFAOYSA-N
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Description

4-{8-OXO-6-SULFANYLIDENE-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINAZOLIN-7-YL}-N-[2-(PYRROLIDIN-1-YL)ETHYL]BUTANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a quinazolinone core, a dioxolo ring, and a pyrrolidine moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{8-OXO-6-SULFANYLIDENE-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINAZOLIN-7-YL}-N-[2-(PYRROLIDIN-1-YL)ETHYL]BUTANAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazolinone core, the introduction of the dioxolo ring, and the attachment of the pyrrolidine moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as automated synthesis and high-throughput screening may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-{8-OXO-6-SULFANYLIDENE-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINAZOLIN-7-YL}-N-[2-(PYRROLIDIN-1-YL)ETHYL]BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4-{8-OXO-6-SULFANYLIDENE-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINAZOLIN-7-YL}-N-[2-(PYRROLIDIN-1-YL)ETHYL]BUTANAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and delivery.

    Industry: It is used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 4-{8-OXO-6-SULFANYLIDENE-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINAZOLIN-7-YL}-N-[2-(PYRROLIDIN-1-YL)ETHYL]BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-{8-OXO-6-SULFANYLIDENE-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINAZOLIN-7-YL}-N-BUTYLAMIDE
  • 4-{8-OXO-6-SULFANYLIDENE-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINAZOLIN-7-YL}-N-METHYLAMIDE

Uniqueness

4-{8-OXO-6-SULFANYLIDENE-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINAZOLIN-7-YL}-N-[2-(PYRROLIDIN-1-YL)ETHYL]BUTANAMIDE stands out due to its unique combination of structural features, including the quinazolinone core, dioxolo ring, and pyrrolidine moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C19H24N4O4S

Molecular Weight

404.5 g/mol

IUPAC Name

4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(2-pyrrolidin-1-ylethyl)butanamide

InChI

InChI=1S/C19H24N4O4S/c24-17(20-5-9-22-6-1-2-7-22)4-3-8-23-18(25)13-10-15-16(27-12-26-15)11-14(13)21-19(23)28/h10-11H,1-9,12H2,(H,20,24)(H,21,28)

InChI Key

WQXRVAYVPRITQJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCNC(=O)CCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4

Origin of Product

United States

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